molecular formula C12H15BrN2O B3019299 3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2201871-35-2

3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane

Cat. No. B3019299
CAS RN: 2201871-35-2
M. Wt: 283.169
InChI Key: HJVHVBLVALQTPD-UHFFFAOYSA-N
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Description

The compound 3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is a structurally complex molecule that is part of the azabicyclooctane family. This family of compounds is known for its relevance in medicinal chemistry due to the presence of the azabicyclooctane moiety, which is a common structural feature in many biologically active molecules.

Synthesis Analysis

The synthesis of azabicyclooctane derivatives can be achieved through various methods. One approach involves the use of 3-hydroxy-4-pyridones, which can be transformed into 4-methoxy-3-oxidopyridinium ylides. These ylides can undergo cycloaddition with electron-deficient alkenes to produce highly functionalized azabicyclooctane moieties . Another method reported the synthesis of 3-oxa-7-azabicyclooctanes, which are bicyclic morpholine analogues, through a [3+2] cycloaddition of maleic anhydrides or furan-2(5H)-ones with an in situ generated azomethine ylide . Additionally, the [3 + 2] cycloaddition of oxidopyridinium ions to maleimides has been used to access 8-azabicyclooctanes .

Molecular Structure Analysis

The molecular structure of azabicyclooctane derivatives is characterized by a bicyclic framework that can be highly substituted, allowing for a variety of functional groups to be introduced. This structural diversity is key to the biological activity of these compounds. The X-ray crystal structure of a related compound, a 3-oxa-2-azabicyclooctane, has been determined, providing insight into the three-dimensional conformation of these types of molecules .

Chemical Reactions Analysis

Azabicyclooctane derivatives can participate in various chemical reactions due to their rich substitution patterns. The presence of functional groups allows for specific reactions at different positions on the bicyclic framework. For instance, the chemistry of 4-hydroxy derivatives of 3-oxa-2-azabicyclooctanes includes their conversion into novel functionalized cyclopentanes . The reactivity of these compounds can be exploited to synthesize natural and non-natural tropane alkaloids .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane are not detailed in the provided papers, the properties of azabicyclooctane derivatives in general can be inferred. These compounds are likely to have varied solubility depending on the nature and number of substituents. Their stability and reactivity can also be influenced by the presence of electron-withdrawing or electron-donating groups. The synthesis methods described suggest that these compounds can be prepared in good to high yields and with good functional group tolerance, indicating a degree of robustness in their chemical behavior .

Future Directions

The development of new pyrrolidine compounds with different biological profiles is a promising area of research in medicinal chemistry . Further studies could explore the synthesis, properties, and potential applications of “3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane” and related compounds.

Mechanism of Action

Target of Action

The primary target of the compound “3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane” is currently unknown. It is structurally similar to the family of tropane alkaloids, which are known to interact with a variety of biological targets .

Mode of Action

The exact mode of action of this compound is not well-documented. Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner. Tropane alkaloids typically bind to their targets, causing conformational changes that affect the target’s function .

Biochemical Pathways

Tropane alkaloids, which share a similar structure, are known to affect a wide array of biochemical pathways, leading to diverse biological activities .

Result of Action

Given its structural similarity to tropane alkaloids, it may have a wide array of interesting biological activities .

properties

IUPAC Name

3-(3-bromopyridin-2-yl)oxy-1-azabicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-10-2-1-5-14-12(10)16-11-8-15-6-3-9(11)4-7-15/h1-2,5,9,11H,3-4,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVHVBLVALQTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane

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